BenchChemオンラインストアへようこそ!

SCH 23390 Glucuronide

Drug metabolism D1 antagonist UGT kinetics

SCH 23390 Glucuronide (CAS 138584-32-4, molecular formula C₂₃H₂₆ClNO₇, MW 463.91) is the O-glucuronide conjugate of the selective dopamine D1 receptor antagonist SCH 23390. It is formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the 8-hydroxy position of the parent benzazepine.

Molecular Formula C₂₃H₂₆ClNO₇
Molecular Weight 463.91
CAS No. 138584-32-4
Cat. No. B1142153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 23390 Glucuronide
CAS138584-32-4
Synonyms(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy
Molecular FormulaC₂₃H₂₆ClNO₇
Molecular Weight463.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH 23390 Glucuronide (CAS 138584-32-4): A Phase II Metabolite Reference Standard for Dopamine D1 Antagonist Pharmacokinetics


SCH 23390 Glucuronide (CAS 138584-32-4, molecular formula C₂₃H₂₆ClNO₇, MW 463.91) is the O-glucuronide conjugate of the selective dopamine D1 receptor antagonist SCH 23390 . It is formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the 8-hydroxy position of the parent benzazepine [1]. This compound serves as the principal phase II metabolite of SCH 23390 in humans and is pharmacologically inactive at D1 receptors, making it a critical reference standard for PET tracer metabolite correction, pharmacokinetic modeling, and bioanalytical method validation [2].

Why SCH 23390 Glucuronide Cannot Be Substituted by Other D1 Antagonist Metabolites or Parent Compounds in Quantitative Bioanalytical Workflows


Substituting SCH 23390 Glucuronide with the parent compound SCH 23390, its O-sulfate conjugate, or glucuronides of structurally related D1 antagonists (e.g., SCH 39166, NNC 0756) introduces quantifiable errors in pharmacokinetic and metabolic profiling. The parent SCH 23390 retains high-affinity D1 receptor binding (Kᵢ = 0.2–0.3 nM), whereas the glucuronide is pharmacologically silent, making them analytically and functionally non-interchangeable [1]. Glucuronidation rates differ dramatically across benzazepine D1 antagonists: human liver microsome data show that SCH 39166 glucuronidation efficiency (Vₘₐₓ/Kₘ) is only 14% that of SCH 23390, meaning substitution would misrepresent in vitro metabolic stability by approximately 7-fold [2]. Furthermore, the UGT isoform responsible for SCH 23390 glucuronidation exhibits stereoselective substrate recognition that does not extend uniformly to all benzazepine analogs, and typical UGT inducers (phenobarbital, β-naphthoflavone, 3-methylcholanthrene) fail to upregulate this specific activity, indicating a non-redundant metabolic pathway [3].

Quantitative Differentiation of SCH 23390 Glucuronide Against Closest Analogs: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Glucuronidation Efficiency (Vₘₐₓ/Kₘ) of SCH 23390 vs. SCH 39166 in Human Liver Microsomes

In a direct head-to-head comparison using microsomes isolated from human liver, the average glucuronidation efficiency (Vₘₐₓ/Kₘ) of the analog D1 antagonist SCH 39166 was only 14% that of SCH 23390, despite similar Kₘ values between the two substrates [1]. This indicates that at equimolar concentrations, SCH 23390 is glucuronidated approximately 7-fold more efficiently than SCH 39166, a difference attributed to a markedly higher Vₘₐₓ for SCH 23390 in human hepatic UGT preparations.

Drug metabolism D1 antagonist UGT kinetics

Rat Liver Microsome Enzyme Kinetics: Vₘₐₓ and Kₘ for SCH 23390 Glucuronidation

Kinetic analysis in naive rat liver microsomes yielded an apparent Vₘₐₓ of 282.4 pmol/mg protein/min and an apparent Kₘ of 0.41 μM for SCH 23390 as substrate, with corresponding UDPGA kinetics of Vₘₐₓ = 120.9 pmol/mg protein/min and Kₘ = 0.63 mM [1]. For comparison, the same study demonstrated that haloperidol, apomorphine, and α-naphthol exhibited high affinity for this UGT, whereas (-)-sulpiride, raclopride, and endogenous biogenic amines (dopamine, serotonin, norepinephrine, epinephrine) showed low affinity, confirming a restricted substrate profile [1].

Enzyme kinetics UGT characterization Preclinical metabolism

Identity Confirmation as a Major Circulating Metabolite in Human PET Tracer Studies

Following intravenous injection of [¹¹C]SCH 23390 in human subjects, unchanged parent radioligand declined biexponentially from plasma, representing approximately 50% of total plasma radioactivity at 4 min and only approximately 10% at 40 min post-injection [1]. The O-glucuronide and O-sulfate of SCH 23390 were independently synthesized, characterized, and shown to co-migrate with the two major radioactive metabolite peaks in human plasma by HPLC, confirming their identities as the predominant circulating metabolites [1]. This contrasts with in vitro recombinant systems where only the glucuronide is formed, highlighting the need for authentic glucuronide reference material for accurate plasma metabolite correction in PET quantification.

PET imaging Metabolite identification Plasma pharmacokinetics

Resistance of SCH 23390 Glucuronosyltransferase Activity to Classical UGT Inducers

In rat liver microsome studies, pretreatment with phenobarbital (100 mg/kg, i.p., 3 days), β-naphthoflavone (100 mg/kg, i.p., 4 days), or 3-methylcholanthrene (80 mg/kg, i.p., 4 days) failed to enhance hepatic glucuronosyltransferase activity toward SCH 23390 [1]. This non-inducibility profile contrasts with the behavior of many other UGT isoforms, including UGT1A1 and UGT1A6, which are typically induced by these agents, and suggests that the SCH 23390-glucuronidating UGT is constitutively expressed and regulated independently of AhR, CAR, and PXR pathways.

Enzyme induction UGT regulation Drug-drug interaction

Pharmacological Inactivity of SCH 23390 Glucuronide at Dopamine D1 Receptors

The glucuronide conjugate of SCH 23390 is pharmacologically inactive at dopamine D1 receptors [1]. This is in stark contrast to the parent compound SCH 23390, which binds to D1 and D5 receptors with Kᵢ values of 0.2 nM and 0.3 nM, respectively [2]. The conjugation of the bulky, polar glucuronic acid moiety at the 8-hydroxy position of the benzazepine scaffold abolishes receptor binding, as demonstrated by the absence of D2 antagonist activity in vivo for the metabolites of SCH 23390 [3]. This functional silencing upon conjugation is a defining property that distinguishes the glucuronide from any parent or active analog for procurement purposes.

Receptor binding Metabolite pharmacology D1 antagonist

High-Value Application Scenarios for SCH 23390 Glucuronide in D1 Receptor Research and Bioanalytical Workflows


PET Neuroimaging: Arterial Input Function Metabolite Correction for [¹¹C]SCH 23390 D1 Receptor Quantification

In human PET studies using [¹¹C]SCH 23390, accurate quantification of D1 receptor binding potential (BPND) requires correction of the arterial plasma input function for radiolabeled metabolites. SCH 23390 Glucuronide serves as the authentic co-migration reference standard for HPLC-based metabolite analysis, enabling separation of parent radioligand from its O-glucuronide and O-sulfate metabolites. Without this authenticated reference material, metabolite correction is unreliable, as parent [¹¹C]SCH 23390 constitutes only ~50% of plasma radioactivity at 4 min and ~10% at 40 min post-injection [1]. Procurement of this compound is essential for any PET center conducting D1 receptor neuroimaging with [¹¹C]SCH 23390.

In Vitro Benzazepine D1 Antagonist Metabolic Stability Screening and Lead Optimization

During preclinical development of novel benzazepine-based D1 antagonists, in vitro glucuronidation rate is a critical determinant of in vivo duration of action. SCH 23390 Glucuronide, as the authenticated metabolite standard, enables calibration of LC-MS/MS assays for quantifying glucuronide formation rates in human liver microsome or hepatocyte incubations. The established Vₘₐₓ/Kₘ benchmark from SCH 23390 (282.4 pmol/mg/min and 0.41 μM in rat liver microsomes [2]) provides a reference point for ranking new chemical entities. Critically, the 7.1-fold higher glucuronidation efficiency of SCH 23390 over SCH 39166 in human liver microsomes [3] demonstrates that even structurally similar D1 antagonists cannot be used interchangeably as metabolic comparators.

Bioanalytical Method Development and Validation for Pharmacokinetic Studies of SCH 23390

For pharmacokinetic studies of SCH 23390 in preclinical species or clinical settings, validated LC-MS/MS methods require an authenticated glucuronide reference standard for calibration curve preparation, recovery assessment, and matrix effect evaluation. SCH 23390 Glucuronide, with established HPLC separation methodology using either reversed-phase chromatography or 3-heptanone solvent extraction [2], provides the characterized analyte needed for robust method validation. The compound's pharmacological inactivity at D1 receptors [4] ensures that it does not interfere with receptor occupancy endpoints when used as an analytical reference in samples from pharmacodynamic studies.

UGT Reaction Phenotyping and Drug-Drug Interaction Risk Assessment for Benzazepine Scaffolds

The unique UGT isoform responsible for SCH 23390 glucuronidation—which is distinct from UGT2B15 and the pI 6.2 UGT [3], and resistant to induction by phenobarbital, β-naphthoflavone, and 3-methylcholanthrene [2]—can be probed using SCH 23390 Glucuronide as both a reference standard and a competitive inhibitor. Cross-inhibition studies have shown that SCH 23390 and its inactive stereoisomer SCH 23388 markedly inhibit SCH 39166 glucuronidation, while morphine UGT substrates and p-nitrophenol do not [3]. This specificity profile makes SCH 23390 Glucuronide a valuable tool for reaction phenotyping studies aimed at identifying the UGT isoform(s) responsible for benzazepine clearance in human liver.

Quote Request

Request a Quote for SCH 23390 Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.